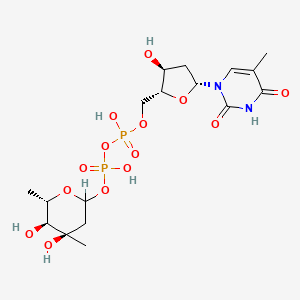
dTDP-L-mycarose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DTDP-L-mycarose is a dTDP-sugar.
科学研究应用
Biosynthesis of Antibiotics
dTDP-L-mycarose is crucial for the biosynthesis of macrolide antibiotics, such as erythromycin and tylosin. These antibiotics are produced by specific strains of bacteria, notably Saccharopolyspora erythraea and Streptomyces fradiae. The genes involved in the biosynthesis of this compound have been identified and characterized, revealing their essential roles in the attachment of this sugar to antibiotic molecules.
- Case Study: Erythromycin Production
- Research has shown that mutations in genes responsible for mycarose biosynthesis can significantly affect erythromycin yields. For instance, targeted mutagenesis of the eryB gene cluster revealed its involvement in mycarose attachment during erythromycin biosynthesis. This understanding allows for genetic engineering approaches to enhance antibiotic production (source ).
Glycosylation Reactions
The presence of this compound facilitates glycosylation reactions, which are vital for modifying drug molecules to improve their efficacy and stability. By utilizing enzymes that transfer mycarose to various substrates, researchers can create novel glycosylated compounds with enhanced biological activities.
- Example: Glycosylated Erythromycin Derivatives
Structural Biology and Drug Design
The structural characterization of enzymes involved in mycarose metabolism provides insights into their mechanisms and potential as drug targets. For example, studies on the enzyme RmlA from Mycobacterium tuberculosis have demonstrated how dTDP-glucose interacts with magnesium ions, which is crucial for its enzymatic activity.
- Implications for Drug Design
Biotechnological Applications
The biotechnological potential of this compound extends to its use in synthetic biology and metabolic engineering. By manipulating metabolic pathways in microorganisms such as Escherichia coli, researchers can optimize the production of this compound and its derivatives.
- Example: De Novo Biosynthesis
Antimicrobial Properties
Research into the antimicrobial properties of compounds synthesized using this compound has shown promising results against various pathogens. The glycosylation process often enhances the bioactivity of these compounds.
- Case Study: Antibacterial Activity
Summary Table: Applications of this compound
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Antibiotic Production | Essential for macrolide antibiotic biosynthesis | Mutations in eryB genes affect erythromycin yields |
| Glycosylation | Modifies drug molecules for improved efficacy | Synthesis of glycosylated erythromycin derivatives |
| Structural Biology | Insights into enzyme mechanisms for drug design | RmlA interactions with magnesium ions |
| Biotechnology | Metabolic engineering for enhanced production | CRISPR strategies increase this compound yields |
| Antimicrobial Properties | Enhanced bioactivity against pathogens | Significant antibacterial activity against E. coli |
属性
CAS 编号 |
39950-81-7 |
|---|---|
分子式 |
C17H28N2O14P2 |
分子量 |
546.4 g/mol |
IUPAC 名称 |
[(4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H28N2O14P2/c1-8-6-19(16(23)18-15(8)22)12-4-10(20)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,24)14(21)9(2)30-13/h6,9-14,20-21,24H,4-5,7H2,1-3H3,(H,25,26)(H,27,28)(H,18,22,23)/t9-,10-,11+,12+,13?,14-,17+/m0/s1 |
InChI 键 |
WILFWCJMOXHLEQ-SQHZWGCWSA-N |
SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |
手性 SMILES |
C[C@H]1[C@@H]([C@](CC(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |
规范 SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |
同义词 |
thymidinediphosphomycarose |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















